molecular formula C7H4Cl2N2O B15135779 5,6-Dichloro-1,6-dihydrobenzimidazol-2-one

5,6-Dichloro-1,6-dihydrobenzimidazol-2-one

Cat. No.: B15135779
M. Wt: 203.02 g/mol
InChI Key: IRSZEZWRWDCKLF-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,6-dihydrobenzimidazol-2-one is a chemical compound known for its significant biological and chemical properties. It is often used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. The compound is characterized by its molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,6-dihydrobenzimidazol-2-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzimidazole with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where benzimidazole derivatives are treated with chlorine gas in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

5,6-Dichloro-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its inhibitory effects on certain enzymes, making it useful in biochemical research.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of RNA polymerase II by phosphorylating its C-terminal domain, rendering it inactive. This inhibition halts mRNA synthesis, leading to the suppression of gene expression. Additionally, it interferes with DNA topoisomerase II, modulating cellular responses to cytokines and blocking the human immunodeficiency virus (HIV) via RNA modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to induce apoptosis in cancer cells without causing genotoxic stress makes it a promising candidate for further research and development .

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

5,6-dichloro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12)

InChI Key

IRSZEZWRWDCKLF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=O)N2)C=C(C1Cl)Cl

Origin of Product

United States

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